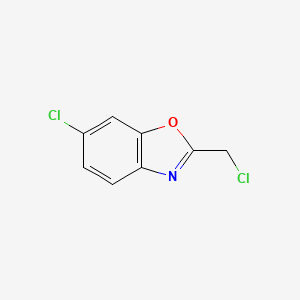

6-Chloro-2-(chloromethyl)-1,3-benzoxazole

描述

Significance of Benzoxazole (B165842) Heterocycles in Synthetic and Medicinal Chemistry

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. nih.govnih.gov This planar, aromatic structure is not just a chemical curiosity; it is a privileged scaffold in the world of synthetic and medicinal chemistry. nih.gov The stability of the benzoxazole core, combined with the reactive sites it possesses, allows for extensive functionalization, making it a versatile building block for more complex molecules. nih.govmdpi.comnih.gov

The significance of benzoxazoles stems from their wide array of biological activities. nih.govnih.gov Derivatives of this scaffold have been shown to exhibit properties including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov This broad spectrum of pharmacological potential has made benzoxazole derivatives the subject of intense research in drug discovery. nih.govnih.gov The ability of the benzoxazole structure to mimic naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows them to interact readily with biological macromolecules, further enhancing their therapeutic potential. mdpi.comscbt.com

In synthetic chemistry, numerous methods have been developed for the construction of the benzoxazole ring system. A common and traditional approach involves the condensation of 2-aminophenols with a variety of reagents such as carboxylic acids, aldehydes, or their derivatives. mdpi.comnih.govnih.gov Modern synthetic strategies have expanded to include greener and more efficient methods, employing various catalysts like metal nanoparticles, ionic liquids, and acid catalysts to achieve high yields under milder conditions. nih.govnih.govorganic-chemistry.org

Overview of Halogenated Benzoxazoles as Research Subjects

The introduction of halogen atoms onto the benzoxazole framework can significantly modulate the molecule's physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. rsc.org In the context of benzoxazoles, halogenated derivatives have been a particular focus of research.

The presence of an electron-withdrawing group, such as a halogen, can influence the reactivity of the benzoxazole ring, for instance, by favoring halogenation at specific positions. google.com Research has shown that halogen-containing benzoxazoles often exhibit enhanced biological activities. For example, studies on various halogenated benzoxazole derivatives have demonstrated potent antimicrobial and antifungal properties. nih.gov The position and nature of the halogen substituent can have a profound impact on the biological activity, a key aspect of structure-activity relationship (SAR) studies. nih.gov The synthesis of these halogenated compounds often starts from halogenated precursors, such as halogenated 2-aminophenols, or through direct halogenation of the benzoxazole core. quickcompany.inijpbs.com

Rationale for Investigating 6-Chloro-2-(chloromethyl)-1,3-benzoxazole: A Case Study for Halogenated Chloromethyl Benzoxazoles

The compound this compound serves as an excellent case study to understand the chemical utility of halogenated benzoxazoles. scbt.comnih.gov This molecule possesses two key reactive sites: the chloro substituent on the benzene ring and the chloromethyl group at the 2-position of the oxazole ring.

The synthesis of this compound would typically proceed via the cyclization of 4-chloro-2-aminophenol with a reagent that provides the chloromethyl group, such as chloroacetic acid or a derivative thereof. nih.govijpbs.com The synthesis of the precursor, 4-chloro-2-aminophenol, can be achieved through the reduction of 4-chloro-2-nitrophenol. ijpbs.com The chlorination of the benzoxazole ring itself can present challenges in controlling regioselectivity, with the potential for the formation of multiple isomers. nih.govmdpi.com

The commercial availability of this compound for research purposes underscores its utility as a building block in the synthesis of more complex molecules with potential applications in various fields of chemical and biomedical research. scbt.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVLQNVCIBMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587983 | |

| Record name | 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202396-52-9 | |

| Record name | 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Chloromethyl 1,3 Benzoxazole and Its Analogues

Conventional Synthetic Routes to Benzoxazoles

The construction of the benzoxazole (B165842) core has traditionally relied on cyclization strategies involving 2-aminophenols as the key starting material. These methods are valued for their reliability and versatility.

The most prevalent and classical method for synthesizing the benzoxazole nucleus is the condensation of a 2-aminophenol (B121084) with a suitable electrophilic partner that provides the C2 carbon of the heterocyclic ring. psu.edu This approach is highly versatile, allowing for the introduction of a wide array of substituents at the 2-position. Common C1 synthons include carboxylic acids, aldehydes, acyl chlorides, β-diketones, and orthoesters. mdpi.comnih.govwjpsonline.com

The reaction with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA) or conducted under high-temperature or microwave conditions, is a direct route to 2-substituted benzoxazoles. mdpi.com Similarly, the condensation with aldehydes followed by oxidative cyclization is a widely used two-step or one-pot process. nih.gov Various oxidants can be employed, and in some cases, air serves as the terminal oxidant. The use of acyl chlorides with 2-aminophenols provides a facile route, often proceeding under milder conditions than those required for carboxylic acids. wjpsonline.com More complex precursors such as β-diketones have also been successfully employed, typically in the presence of a catalyst system like a Brønsted acid and copper iodide, to yield various 2-substituted benzoxazoles. organic-chemistry.org These reactions tolerate a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. organic-chemistry.orgorganic-chemistry.org

| Precursor for C2 Position | Common Reagents/Catalysts | Key Features |

| Carboxylic Acids | Polyphosphoric Acid (PPA), Microwaves, Lawesson's Reagent | Direct, often requires harsh conditions. organic-chemistry.org |

| Aldehydes | Various oxidants (e.g., DDQ, IBD), Air, Nanocatalysts | Versatile, can be performed as one-pot reactions. nih.gov |

| Acyl Chlorides | Base (e.g., Pyridine), Copper catalysts | Generally proceeds under milder conditions. wjpsonline.com |

| β-Diketones | Brønsted Acid / CuI | Allows for synthesis of various 2-substituted benzoxazoles. organic-chemistry.org |

| Orthoesters | Direct condensation | Efficient for creating libraries of heterocycles. wjpsonline.comorganic-chemistry.org |

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like benzoxazoles in a single synthetic operation. These reactions are highly atom-economical and efficient. One such approach involves the copper-catalyzed reaction between a 2-aminophenol, an aldehyde, and an amine source, which proceeds under mild conditions. In some variations, the mechanism is proposed to involve the formation of a phenoxyl radical complex. Another MCR involves the palladium-catalyzed coupling of aryl halides, amino alcohols, and isocyanides to form oxazoline (B21484) structures, which are related to the benzoxazole core.

Targeted Synthesis of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole

The synthesis of the specifically substituted this compound requires a strategic approach that controls the placement of both the chloro group on the benzene (B151609) ring and the chloromethyl group at the 2-position of the oxazole (B20620) ring.

The most direct strategy for synthesizing this compound involves the cyclization of a pre-functionalized precursor, namely 2-amino-4-chlorophenol (B47367). nih.gov This starting material ensures the chlorine atom is correctly positioned at what will become the 6-position of the benzoxazole ring. The synthesis of 2-amino-4-chlorophenol itself is typically achieved by the nitration of p-chlorophenol followed by the reduction of the resulting 4-chloro-2-nitrophenol. guidechem.com

With 2-amino-4-chlorophenol in hand, the 2-chloromethyl group is introduced via condensation with a suitable C2 synthon. Chloroacetic acid or its more reactive derivative, chloroacetyl chloride, are ideal reagents for this transformation. mdpi.comgoogle.com The reaction of 2-aminophenols with chloroacetyl chloride leads to the formation of an intermediate N-(2-hydroxyphenyl)chloroacetamide, which then undergoes intramolecular cyclization and dehydration to form the desired 2-(chloromethyl)benzoxazole ring system. researchgate.net While methods using polyphosphoric acid (PPA) as a cyclizing agent are reported, they can present challenges in product purification and environmental concerns. mdpi.com Alternative methods, such as using ethyl chloroacetimidate hydrochloride, have been developed to circumvent these issues and provide good yields of the 2-chloromethyl-benzoxazole intermediate. mdpi.com

Plausible Synthetic Route:

Preparation of Precursor : Synthesize 2-amino-4-chlorophenol from p-chlorophenol via a nitration-reduction sequence. guidechem.com

Acylation and Cyclization : React 2-amino-4-chlorophenol with chloroacetyl chloride or a related derivative to form an N-acylated intermediate. mdpi.comgoogle.com This intermediate is then cyclized, often with gentle heating or under catalytic conditions, to yield this compound.

Achieving regioselectivity in the chlorination of a pre-formed benzoxazole ring is an alternative, though often more complex, strategy. Direct electrophilic chlorination of a 2-substituted benzoxazole (like 2-methylbenzoxazole) tends to be an electrophilic substitution process on the benzo ring of the benzoxazole moiety. nih.govnih.gov The position of substitution is directed by the existing groups on the ring.

For precise control, copper-catalyzed methods involving C-H functionalization have been developed. These reactions can offer high regioselectivity, allowing for the formation of specific isomers. For instance, the presence of a directing group at the meta position of a precursor can selectively produce 7-substituted benzoxazoles. The synthesis starting from a pre-chlorinated aminophenol, such as 2-amino-4-chlorophenol, is generally the more straightforward and unambiguous method for obtaining the 6-chloro substitution pattern. nih.govresearchgate.net

Green Chemistry and Sustainable Synthesis of Benzoxazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to reduce environmental impact and improve efficiency. These approaches focus on using benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant advancement is the use of water as a reaction solvent, which is both environmentally friendly and economical. nih.gov Efficient one-step syntheses of benzoxazole derivatives have been reported in water, often providing excellent yields in short reaction times. nih.gov The use of imidazolium (B1220033) chloride as a metal-free promoter in the reaction of 2-aminophenols with DMF derivatives represents another eco-friendly approach. mdpi.com

Catalysis plays a central role in green synthetic methodologies. A variety of catalysts have been explored, including:

Nanocatalysts : Magnetic solid acid nanocatalysts have been used for benzoxazole synthesis in water under reflux, allowing for easy catalyst separation and reuse. psu.edu

Ionic Liquids : Brønsted acidic ionic liquids have been employed as recyclable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. nih.gov

Metal Catalysts : Samarium triflate has been used as a reusable acid catalyst in aqueous media. organic-chemistry.org Copper-based catalysts are also common, with some protocols using air as the ultimate oxidant.

Furthermore, energy-efficient techniques such as microwave irradiation and sonication under solvent-free conditions have been shown to accelerate reactions, reduce energy consumption, and often lead to higher yields. organic-chemistry.orgnih.gov

| Green Approach | Example | Advantages |

| Aqueous Media | One-step cyclization of 2-aminophenols in water. nih.gov | Environmentally benign, cost-effective, often high yield. |

| Reusable Catalysts | Magnetic nanocatalysts, Ionic liquids. psu.edunih.gov | Catalyst can be recovered and reused, reducing waste. |

| Solvent-Free Conditions | Sonication of 2-aminophenol and aldehyde with a catalyst. nih.gov | Eliminates solvent waste, simplified work-up. |

| Metal-Free Promotion | Imidazolium chloride as a promoter. mdpi.com | Avoids heavy metal contamination and cost. |

| Energy Efficiency | Microwave-assisted synthesis. organic-chemistry.org | Rapid heating, shorter reaction times, reduced energy use. |

Microwave-Assisted and Ultrasound-Assisted Synthesis

Alternative energy sources such as microwave irradiation and sonication have been effectively employed to accelerate the synthesis of benzoxazole derivatives, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool for organic transformations. mdpi.comnih.gov It facilitates direct and efficient heating of the reaction mixture by coupling microwave energy with the molecules present. eurekaselect.com This technique has been successfully applied to the one-pot synthesis of 2-substituted benzoxazoles. For instance, benzoxazoles can be prepared from nitrophenol and carboxylic acids in a microwave-assisted, one-pot sequence involving an initial transfer hydrogenation followed by cyclization, affording yields between 56-83%. researchgate.net Another green approach involves the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst under microwave irradiation, which can achieve high conversion rates (up to 99%) in as little as 15 minutes. mdpi.com The direct coupling of 2-aminophenol with various carboxylic acids has also been achieved under microwave irradiation without the need for any metal catalysts or solvents. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. rsc.org This method has been used to synthesize benzoxazoles under mild, solvent-free conditions. A notable example is the use of a Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst for the condensation of 2-aminophenols with aldehydes. nih.govnih.gov Under ultrasound irradiation at 70°C, the reaction proceeds to completion in 30 minutes, yielding products in moderate to high yields. nih.govnih.gov The application of ultrasound is recognized as an environmentally benign energy input that can significantly accelerate reactions, often in the absence of transition-metal catalysts. rsc.org

| Method | Reactants | Catalyst/Promoter | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES) | 15 min | Up to 99% (conversion) | mdpi.com |

| Microwave-Assisted | Nitrophenol, Carboxylic Acids | Pd/C, T3P | One-pot | 56-83% | researchgate.net |

| Microwave-Assisted | 2-Aminophenol, Carboxylic Acids | None (Catalyst- and solvent-free) | Microwave irradiation | Good yields | researchgate.net |

| Ultrasound-Assisted | 2-Aminophenols, Aromatic Aldehydes | LAIL@MNP | Solvent-free, 70°C, 30 min | Up to 90% | nih.govnih.gov |

| Ultrasound-Assisted | 2-Aminothiophenols/2-Aminophenols, Aldehydes | PIFA | One-pot | Good to excellent | ias.ac.in |

Mechanochemical and Solvent-Free Methods

In line with the principles of green chemistry, mechanochemical and solvent-free synthetic methods have gained prominence. These techniques reduce or eliminate the use of volatile organic solvents, thereby minimizing waste and environmental impact. nih.govresearchgate.net

Mechanochemistry involves inducing chemical reactions by the application of mechanical force, such as grinding or milling. researchgate.net This solvent-free approach offers benefits like accelerated reaction rates and enhanced control over product selectivity. researchgate.net A highly efficient mechanochemical synthesis of benzoxazole derivatives involves the grinding of 2-aminophenol and aromatic aldehydes with potassium ferrocyanide as a non-toxic catalyst. nih.gov This method proceeds at room temperature and yields the desired products in 87–96% yield in under two minutes. nih.gov

Solvent-free reactions are often conducted at elevated temperatures to facilitate the reaction between solid or liquid reactants in the absence of a diluting medium. Numerous catalytic systems have been developed for the solvent-free synthesis of benzoxazoles. For example, a heterogeneous Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be an effective and recyclable catalyst for the condensation of 2-aminophenol with aldehydes at 130°C, providing excellent yields (85-98%). nih.govnih.govacs.org Similarly, Fe3O4@SiO2-SO3H magnetic nanoparticles serve as an efficient and reusable solid acid catalyst for the reaction between aryl aldehydes and 2-aminophenol under solvent-free conditions at 50°C. ajchem-a.com

| Method | Reactants | Catalyst/Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Mechanochemical | 2-Aminophenol, Aromatic Aldehydes | Potassium ferrocyanide, Grinding, RT | 87-96% | < 2 min reaction time, non-toxic catalyst | nih.gov |

| Solvent-Free | 2-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel, 130°C | 85-98% | Recyclable catalyst, high yields | nih.govnih.govacs.org |

| Solvent-Free | Aryl Aldehydes, 2-Aminophenol | Fe3O4@SiO2-SO3H nanocatalyst, 50°C | High efficiency | Reusable magnetic catalyst, mild conditions | ajchem-a.com |

| Solvent-Free | 2-Aminophenol, Ortho-esters | Nano-TiO2 supported catalyst, 90°C | Excellent yields | Catalyst reusable for 8 runs | nih.gov |

Catalytic Approaches: Metal Catalysts, Nanocatalysts, Ionic Liquids

The development of novel catalytic systems is central to modern organic synthesis, enabling efficient and selective formation of complex molecules like benzoxazoles. Research has focused on metal-based catalysts, highly active nanocatalysts, and environmentally benign ionic liquids.

Metal Catalysts Transition metal catalysts are widely used for constructing the benzoxazole core. Ruthenium-based systems, for instance, catalyze the synthesis of benzoxazoles from 2-aminophenol and primary alcohols via an acceptorless dehydrogenative coupling (ADC) reaction. acs.org Copper catalysts are also prevalent; copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives in DMSO, organic-chemistry.org and other copper-catalyzed methods enable the cyclization of ortho-haloanilides. organic-chemistry.org More recently, heterogeneous manganese catalysts have been employed in combination with oxygen, which promotes the oxidative process and ensures catalyst regeneration. rsc.org

Nanocatalysts Nanocatalysts offer significant advantages over conventional catalysts due to their high surface-area-to-volume ratio, which leads to enhanced reactivity, selectivity, and ease of separation and recyclability. researchgate.netrsc.org A variety of nanocatalysts have been developed for benzoxazole synthesis. researchgate.net Researchers at Brown University created a multifunctional nanocatalyst of silver-palladium nanoparticles on oxygen-deficient tungsten oxide nanorods that can catalyze the four sequential reactions needed to produce benzoxazoles in a single pot at a lower temperature (80°C) and in less time (8 hours) than conventional methods. Magnetically recoverable nanocatalysts, such as copper(II) ferrite (B1171679) nanoparticles, are particularly attractive as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. organic-chemistry.org Other examples include palladium-supported nanoparticles and Fe3O4@SiO2-SO3H, a solid acid magnetic nanocatalyst, which have been used for the one-pot synthesis of 2-phenyl benzoxazole derivatives. ajchem-a.comrsc.org

Ionic Liquids Ionic liquids (ILs) are salts with low melting points that are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. nih.govissp.ac.ru Brønsted or Lewis acidic ILs are particularly effective for promoting the condensation reaction required for benzoxazole formation. nih.govnih.gov A Brønsted acidic ionic liquid gel (BAIL gel) has been used as a heterogeneous catalyst for synthesizing benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. nih.govacs.org The gel catalyst can be recovered by simple centrifugation and reused for at least five cycles with no significant drop in activity. nih.govacs.org In another green approach, an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 magnetic nanoparticles (LAIL@MNP) was used as a catalyst under solvent-free sonication, combining the benefits of ILs, nanocatalysis, and ultrasound assistance. nih.govnih.gov

| Catalyst Type | Specific Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Metal Catalyst | Ruthenium Complex | 2-Aminophenol + Primary Alcohols | Acceptorless dehydrogenative coupling | acs.org |

| Metal Catalyst | Copper(II) Oxide Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | Heterogeneous, recyclable catalyst | organic-chemistry.org |

| Nanocatalyst | Silver-Palladium on Tungsten Oxide | One-pot synthesis from formic acid, nitrobenzene, aldehyde | Multifunctional catalyst, lower temp (80°C) | |

| Nanocatalyst | Copper(II) Ferrite Nanoparticles | Cyclization of N-(2-halophenyl)benzamides | Magnetically recoverable, reusable 7 times | organic-chemistry.org |

| Nanocatalyst | Fe3O4@SiO2-SO3H | 2-Aminophenol + Aryl Aldehydes | Reusable magnetic catalyst, solvent-free | ajchem-a.com |

| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol + Aldehydes | Heterogeneous, reusable, solvent-free | nih.govnih.govacs.org |

| Ionic Liquid | LAIL@MNP | 2-Aminophenol + Aldehydes | Magnetic, recyclable, used with ultrasound | nih.govnih.gov |

Continuous Flow Systems in Benzoxazole Synthesis for Environmental Profile Optimization

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of fine chemicals, including benzoxazoles. acs.orgdurham.ac.uk This technology offers significant advantages in terms of safety, scalability, process control, and environmental impact. acs.orgnih.govcam.ac.uk Flow reactors allow for precise control over parameters like temperature and residence time, enabling the safe handling of unstable intermediates and hazardous reagents. acs.orgacs.orgcam.ac.uk

An efficient multistep flow process for highly functionalized benzoxazoles involves the transformation of 3-halo-N-acyl anilines via ortho-lithiation and intramolecular cyclization. acs.orgacs.orgnih.gov The continuous flow setup minimizes the hold-up time of the unstable lithiated intermediates, thereby reducing byproduct formation and improving product quality. acs.orgacs.orgnih.gov This approach has been scaled up to process significant quantities of starting material, demonstrating its robustness for manufacturing. acs.org

Life cycle assessment (LCA) studies have quantitatively confirmed the environmental benefits of continuous flow synthesis over batch methods. semopenalex.orgresearchgate.net For the synthesis of 2-aryl benzoxazoles, a flow process using a heterogeneous manganese catalyst and cyclopentylmethyl ether as a green solvent was developed. rsc.org This system, which uses oxygen for catalyst regeneration, was shown to be significantly more sustainable than batch equivalents. rsc.orgresearchgate.net The LCA revealed that the flow approach can reduce carbon emissions by as much as 85% compared to an optimized batch process, primarily due to a dramatic reduction in solvent and energy consumption. researchgate.net The integration of automated, multistep processes within a single flow system further enhances efficiency by combining reaction, separation, and purification steps, thus minimizing manual handling and waste generation. durham.ac.ukresearchgate.net

Chemical Reactivity and Transformation Studies of 6 Chloro 2 Chloromethyl 1,3 Benzoxazole

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic system, but its reactivity is influenced by the fused oxazole (B20620) ring, which modifies the electron distribution of the benzene (B151609) moiety. The presence of the electron-donating oxygen atom and the electron-withdrawing imine nitrogen atom creates a complex reactivity profile.

Cycloaddition Reactions (e.g., [2+2], [3+2], and [4+2])

The benzoxazole ring can participate as a dienophile or a dipolarophile in various cycloaddition reactions, offering pathways to complex polycyclic structures. Among these, [3+2] cycloadditions are particularly well-documented for the benzoxazole system.

One notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.gov In this reaction, triphenylphosphine (B44618) activates the strained cyclopropenone, which then undergoes a dearomative attack from the benzoxazole. This process leads to the formation of benzopyrrolo-oxazolone products. Studies have shown that benzoxazoles with electron-donating substituents on the benzene ring provide excellent yields, while those with electron-withdrawing groups may require elevated temperatures to achieve good conversion. nih.gov

Table 1: Phosphine-Catalyzed [3+2] Cycloaddition of Substituted Benzoxazoles with 1,2-diphenylcyclopropenone nih.gov

| Benzoxazole Substituent | Reaction Temperature (°C) | Yield (%) |

| 5-Methoxy | 25 | 97 |

| 5-Methyl | 25 | 92 |

| 5-Phenyl | 25 | 88 |

| 5-Chloro | 70 | 60 |

| 5-Trifluoromethyl | 70 | 56 |

Benzoxazoles can also react with in situ generated nitrile oxides in [3+2] cycloaddition reactions, although this is more commonly reported for the isomeric benzisoxazoles. nih.gov These reactions demonstrate the versatility of the benzoxazole core in constructing novel heterocyclic systems. researchgate.net

Ring Opening and Recyclization Pathways of Benzoxazoles

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, often followed by recyclization to form different heterocyclic structures. These transformations provide a powerful tool for scaffold hopping in medicinal chemistry.

For example, benzoxazoles can react with propargylic alcohols in the presence of a Lewis acid catalyst like Yttrium(III) triflate (Y(OTf)₃). This reaction proceeds through a cascade involving the ring-opening of the benzoxazole, followed by a regioselective annulation (ring-closure) process to yield 1,4-benzoxazine derivatives. This transformation is believed to involve an SN1 type nucleophilic substitution of the benzoxazole onto a propargyl cation intermediate.

Another important transformation is the reaction of benzoxazoles with secondary amines. This process can lead to the ring-opening of the benzoxazole, followed by an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. This method is considered environmentally friendly as it can utilize aqueous hydrogen peroxide as a green oxidant.

Transformations of the 2-Chloromethyl Functional Group

The 2-(chloromethyl) group is a key synthetic handle on the 6-Chloro-2-(chloromethyl)-1,3-benzoxazole molecule. As a primary alkyl halide attached to an electron-withdrawing heterocyclic system, the methylene (B1212753) carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Displacement Reactions Involving the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is readily displaced by various nucleophiles in standard SN2 reactions. This reactivity allows for the straightforward introduction of diverse functionalities at the 2-position of the benzoxazole ring.

A common application is the synthesis of 2-(aryloxymethyl) benzoxazole derivatives through the reaction of 2-(chloromethyl)benzoxazoles with substituted phenols. nih.gov These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion, which then displaces the chloride ion. This etherification reaction has been extensively used to generate libraries of compounds for biological screening. nih.govresearchgate.net

Table 2: Synthesis of 2-(Aryloxymethyl) Benzoxazole Derivatives via Nucleophilic Displacement nih.gov

| Nucleophile (Phenol) | Base | Solvent | Product |

| 4-Chlorophenol | K₂CO₃ | DMF | 2-((4-Chlorophenoxy)methyl)benzoxazole |

| 4-Methylphenol | K₂CO₃ | DMF | 2-((4-Methylphenoxy)methyl)benzoxazole |

| 2,4-Dichlorophenol | K₂CO₃ | DMF | 2-((2,4-Dichlorophenoxy)methyl)benzoxazole |

Similarly, sulfur-based nucleophiles, such as thiols, readily react to form thioether linkages. For instance, benzoxazole-2-thiol can react with 2-(chloromethyl)benzimidazole (B146343) (a related heterocyclic compound) to form a thioether-linked dimer, demonstrating the utility of this reaction for linking heterocyclic fragments. nih.gov Nitrogen nucleophiles, including primary and secondary amines, can also be employed to synthesize 2-(aminomethyl)benzoxazole derivatives.

Derivatization via the Chloromethyl Moiety as a Synthetic Handle

The high reactivity of the chloromethyl group makes it an excellent synthetic handle for the derivatization of the benzoxazole scaffold. This strategy is frequently employed in drug discovery programs to explore structure-activity relationships (SAR). By systematically varying the nucleophile that reacts with the chloromethyl group, chemists can modulate the steric and electronic properties of the final molecule to optimize its biological activity.

This approach has been successfully used in the development of potential antifungal agents. nih.govresearchgate.net Researchers have synthesized extensive series of 2-(aryloxymethyl) benzoxazole and benzothiazole (B30560) derivatives and evaluated their efficacy against various phytopathogenic fungi. nih.gov This work highlights how the systematic derivatization of the 2-position, enabled by the reactivity of the chloromethyl group, can lead to the discovery of potent bioactive compounds. The versatility of this synthetic handle allows for the incorporation of a vast array of chemical moieties, making this compound a valuable building block in synthetic and medicinal chemistry. biotech-asia.org

Reactivity of the 6-Chloro Substituent

The chloro group at the 6-position of this compound is a versatile handle for synthetic modifications. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, where the carbon-chlorine bond is activated to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl chlorides. For this compound, the 6-chloro position can participate in several types of well-established coupling reactions. However, the presence of the reactive 2-(chloromethyl) group necessitates careful selection of reaction conditions to achieve chemoselectivity and avoid unwanted side reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For the arylation of the 6-position, a variety of aryl and heteroaryl boronic acids can be employed. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers, especially with a relatively less reactive aryl chloride. Bulky, electron-rich phosphine (B1218219) ligands are often preferred. rsc.orgnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the alkene insertion is a key consideration. For this compound, reaction with an acrylate, styrene, or other activated alkene would be expected to yield the corresponding 6-alkenyl derivative. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org This method allows for the introduction of an alkynyl moiety at the 6-position, which can serve as a precursor for further transformations. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Et₃N | THF | 65 | 88 |

| 2 | Pd(OAc)₂ (2) | - | SPhos (4) | K₂CO₃ | Dioxane | 100 | 78 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl chloride and an amine. wikipedia.orgsnnu.edu.cn A wide range of primary and secondary amines can be coupled to the 6-position of the benzoxazole ring using this methodology. The choice of a suitable palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong base is critical for the success of this transformation. wikipedia.orgnih.govorganic-chemistry.org

While the activation of the C-Cl bond is a primary strategy, direct C-H functionalization of the benzoxazole ring system offers an alternative and atom-economical approach to arylation. beilstein-journals.org In the context of this compound, the regioselectivity of C-H activation would be influenced by the electronic and steric effects of the existing substituents.

The benzoxazole ring is generally electron-deficient, which can influence the site of C-H activation. beilstein-journals.org Palladium-catalyzed direct arylation reactions often occur at the C2-position of the benzoxazole core due to the directing effect of the nitrogen atom. However, functionalization at other positions on the benzene ring is also possible. beilstein-journals.orgnih.govnih.govresearchgate.net

For this compound, direct arylation would likely compete with cross-coupling at the C-Cl bond. The conditions for direct C-H arylation typically involve a palladium catalyst, a ligand, and often a silver or copper co-catalyst or an oxidant. The reaction outcome would depend on the relative reactivity of the C-H and C-Cl bonds under the specific catalytic system. It is conceivable that C-H functionalization could occur at the C4, C5, or C7 positions. However, without specific experimental data, predicting the precise regioselectivity is challenging. The directing effect of the chloro and chloromethyl groups would play a significant role in determining the position of arylation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| Phenylacetylene |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Bis(triphenylphosphine)palladium(II) dichloride |

| SPhos |

| XPhos |

| Tri-tert-butylphosphine |

| Potassium phosphate |

| Cesium carbonate |

| Sodium carbonate |

| Triethylamine |

| Potassium carbonate |

Derivatization Strategies and Scaffold Modification of 6 Chloro 2 Chloromethyl 1,3 Benzoxazole

Structure-Activity Relationship (SAR) Studies on 6-Chloro-2-(chloromethyl)-1,3-benzoxazole Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For benzoxazole (B165842) derivatives, SAR analyses have consistently shown that the nature and position of substituents on the heterocyclic ring system are critical determinants of their function.

Research has established that substituents at the C-2 and C-5 positions of the benzoxazole ring are particularly influential on the molecule's biological activity. nih.gov The C-2 position, occupied by a chloromethyl group in the parent compound, is a primary site for derivatization. The reactivity of the C-Cl bond allows for the introduction of a wide variety of functional groups, significantly altering the compound's steric and electronic profile.

Studies on diverse benzoxazole libraries have demonstrated that modifications at C-2 can profoundly affect biological outcomes. For instance, in one study of 3-(2-benzoxazol-5-yl)alanine derivatives, the substituent at the C-2 position was found to have a great influence on the molecule's antimicrobial and anticancer activities. nih.gov The introduction of bulky hydrocarbon groups at C-2 was shown to be detrimental to activity, possibly due to steric hindrance, whereas specific heterocyclic substituents led to varied effects based on their structure. nih.gov

The C-5 position (and other positions on the benzene (B151609) ring like C-6) also plays a crucial role. The electronic properties of substituents on the benzene ring can influence the reactivity and properties of the entire benzoxazole system. It has been observed that introducing electron-donating groups at the C-5 position and electron-withdrawing groups, such as the existing chloro group at C-6, can increase the yield of the cyclization reaction during synthesis, indicating a significant electronic effect on the ring. marmara.edu.trresearchgate.net Furthermore, SAR studies on the antiproliferative activity of benzoxazole derivatives revealed that the presence of a chlorine atom at the C-5 position generally enhanced activity. mdpi.com

| Position | Type of Substituent | Observed Effect on Activity/Property | Reference |

| C-2 | Hydrocarbon groups | Decreased antifungal activity, possibly due to steric hindrance. | nih.gov |

| C-2 | 5-membered heteroaromatic rings (e.g., furan, pyrrole) | Similar activity regardless of the heteroatom (oxygen vs. nitrogen). | nih.gov |

| C-2 | 6-membered azaaromatic rings (e.g., pyridine) | Significant decrease in activity compared to 5-membered rings. | nih.gov |

| C-5 | Electron-donating groups (e.g., -OCH₃) | Increased yield in cyclization synthesis. | marmara.edu.trresearchgate.net |

| C-5 | Halogen (e.g., -Cl) | Enhanced antiproliferative activity. | mdpi.com |

| C-5 | Acetic acid group | Elevated cytotoxic activity against MCF-7 and HCT-116 cancer cells. | rsc.org |

| C-6 | Electron-withdrawing groups (e.g., -Cl) | Increased yield in cyclization synthesis. | marmara.edu.trresearchgate.net |

| C-7 | Halogen (e.g., -Br) | Increased antifungal activity in certain derivatives. | nih.gov |

Halogen atoms, such as the chlorine present at the C-6 position and in the C-2 chloromethyl group of the title compound, are not merely passive substituents. They can actively participate in molecular recognition through a non-covalent interaction known as halogen bonding. rsc.org This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biological target. rsc.org

The presence and position of halogens can therefore be critical for the binding affinity and selectivity of a compound. Theoretical studies on similar halogenated structures confirm that halogen substituents significantly affect intermolecular contacts and can stabilize crystal packing through various non-covalent interactions. researchgate.net In the context of benzoxazole derivatives, the introduction of a chloro group at the 5-position has been linked to moderate cyclooxygenase inhibitory effects and enhanced antiproliferative activity. researchgate.netmdpi.com This suggests that the halogen's electronic and steric properties, as well as its potential for halogen bonding, contribute to the molecule's interaction with its biological targets. The strategic placement of halogens is a key consideration in the design of potent and selective benzoxazole-based agents.

Design and Synthesis of Novel Derivatives from this compound as a Precursor

The chemical reactivity of this compound makes it an excellent precursor for generating novel compounds. The chloromethyl group at C-2 is a versatile chemical handle for introducing new functionalities through nucleophilic substitution reactions.

A common strategy in drug discovery is the synthesis of chemical libraries, which are large collections of related compounds. These libraries allow for the systematic exploration of the chemical space around a core scaffold to identify new "hit" or "lead" compounds with desired biological activities. Benzoxazole derivatives are frequently the subject of such library development efforts due to their wide range of pharmacological activities. nih.gov

For example, a new series of benzoxazole analogues was synthesized and screened for in vitro antimicrobial and anticancer activities. nih.govresearchgate.net In another study, a series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides were synthesized from a 4-chloro-2-mercaptobenzoxazole precursor and evaluated for multiple biological activities. biotech-asia.org These efforts typically involve multi-step synthetic pathways where a common intermediate, analogous to this compound, is reacted with a diverse set of building blocks to generate a library of final compounds. nih.govfigshare.com This approach enables a broad and efficient investigation of structure-activity relationships.

Beyond simple derivatization, more advanced strategies like scaffold hopping and bioisosteric replacement are used to optimize lead compounds or discover novel chemical classes. nih.gov

Bioisosteric replacement involves substituting a functional group within a molecule with another group that retains similar biological properties. nih.govresearchgate.net This is often done to improve pharmacokinetic properties, reduce toxicity, or enhance potency. For this compound, a medicinal chemist might replace the chlorine atoms with other halogens (F, Br) or with pseudo-halogen groups like trifluoromethyl (-CF₃) to fine-tune electronic properties and binding interactions.

Scaffold hopping is a more dramatic modification that involves replacing the central molecular core (the scaffold) with a structurally different one, while maintaining the three-dimensional orientation of key binding groups. nih.govresearchgate.net This strategy is used to escape patent-protected chemical space or to find new scaffolds with better drug-like properties. nih.gov One could envision a scaffold hopping approach where the 1,3-benzoxazole core of the title compound is replaced by other bicyclic heteroaromatic systems, such as benzimidazole (B57391), benzothiazole (B30560), or indazole, to see if biological activity is retained or improved. These strategies represent powerful tools for leveraging the information gained from an initial lead compound to design superior next-generation molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 2 Chloromethyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole, distinct signals would be expected to confirm its structure. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet in the chemical shift range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom and the benzoxazole (B165842) ring system. The benzoxazole ring contains three aromatic protons. Their specific chemical shifts and coupling patterns would depend on their positions relative to the chloro and fused oxazole (B20620) groups. The proton at position 7 (H-7) would likely appear as a doublet. The proton at position 5 (H-5) would be a doublet of doublets, and the proton at position 4 (H-4) would be a doublet, confirming the substitution pattern on the benzene (B151609) ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The chloromethyl carbon (-CH₂Cl) would be observed in the aliphatic region, typically around δ 40-50 ppm. The carbon at position 2 of the benzoxazole ring would be significantly downfield, characteristic of a carbon double-bonded to nitrogen and single-bonded to oxygen in a heterocyclic system. The remaining six carbons of the benzene ring would appear in the aromatic region (typically δ 110-160 ppm), with their exact shifts influenced by the chlorine substituent and the fused oxazole ring. The carbon atom bearing the chlorine (C-6) and the bridgehead carbons (C-3a and C-7a) would have characteristic chemical shifts that could be predicted using computational models or comparison with similar structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a standard mass spectrum (MS) of this compound (C₈H₅Cl₂NO), the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This would manifest as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₈H₅Cl₂NO, the calculated exact mass would be compared to the measured mass, with a very low margin of error (typically <5 ppm), to definitively confirm the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Key vibrations would include:

C=N stretching: A sharp absorption band around 1610-1650 cm⁻¹, corresponding to the imine bond within the oxazole ring.

C-O stretching: Bands associated with the C-O-C ether linkage of the benzoxazole ring, typically found in the 1200-1270 cm⁻¹ region.

Aromatic C=C stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the chloromethyl group just below 3000 cm⁻¹.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the chloro substituents on both the aromatic ring and the methyl group.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vulcanchem.com If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure. vulcanchem.com The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. vulcanchem.com It would confirm the planarity of the benzoxazole ring system and reveal the conformation of the chloromethyl group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, showing any intermolecular interactions such as stacking or halogen bonding that stabilize the solid-state structure.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a chemical compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. A solution of this compound would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The purity would be indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantitative purity analysis. The compound would be analyzed using a suitable column (e.g., a C18 reverse-phase column) and a mobile phase. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak would be used to calculate the purity, often reported as a percentage (e.g., >98%).

Computational Chemistry and Molecular Modeling of 6 Chloro 2 Chloromethyl 1,3 Benzoxazole and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate the geometry, electronic structure, and spectroscopic properties of benzoxazole (B165842) derivatives and related heterocyclic systems. dergipark.org.tr DFT, particularly with hybrid functionals like B3LYP, has proven effective in optimizing molecular geometries and predicting vibrational frequencies and NMR chemical shifts for compounds such as chloro-substituted quinolines, which share structural similarities with the benzoxazole core. dergipark.org.tr These calculations provide a stable molecular geometry in the gas phase, which serves as the foundation for all other computational analyses. dergipark.org.tr

For instance, studies on chiral benzimidazoles have employed DFT with the B3LYP/6-31G(d,p) basis set to gain insights into their structural properties. nih.gov Similarly, TD-DFT calculations are instrumental in studying the excited-state properties and electronic transitions of benzoxazoles, helping to interpret UV-Vis absorption spectra and phenomena like excited-state proton transfer. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. nih.govdntb.gov.ua

Computational studies on related heterocyclic compounds demonstrate that substitutions on the core structure significantly influence these orbital energies. dergipark.org.tr For example, in dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, the HOMO and LUMO surfaces have been mapped to explain the molecules' chemical activity. scispace.com Analysis of 2-(2-hydroxyphenyl)-1,3-benzoxazole derivatives has shown that intramolecular charge transfer (ICT) upon excitation can be understood by examining the changes in molecular orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool, illustrating the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. scispace.com In related amide structures, the electronegative region is often located near the carbonyl group, indicating a likely site for electrophilic attack. scispace.com

Table 1: Examples of Computational Parameters for Benzoxazole Analogues and Related Heterocycles Note: Data is illustrative of the types of parameters calculated for analogous structures.

| Compound/Derivative Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Methyl-imidazole derivatives | DFT/6-311++g(d,p) | - | - | 3.92 | dntb.gov.ua |

| Chiral Benzimidazoles | B3LYP/6-31G(d,p) | N/A | N/A | Calculated | nih.gov |

| 6-Chloroquinoline | B3LYP/6-311++G(d,p) | Calculated | Calculated | Calculated | dergipark.org.tr |

Quantum chemical calculations are powerful in elucidating complex reaction mechanisms, providing details that are often difficult to capture experimentally. By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energy barriers for each step of a reaction.

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed a multi-stage process involving Michael addition, a Nef-type rearrangement, and cyclization. rsc.org The calculations determined the energy barrier for each step, such as a 21.7 kJ mol⁻¹ barrier for the initial addition and a higher barrier of 197.8 kJ mol⁻¹ for a subsequent proton transfer. rsc.org Another study on the reaction of a thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) used computational analysis to understand a complex pathway involving the stepwise attack at three different centers of a seleniranium intermediate. nih.gov These examples highlight how computational methods can be applied to predict the most likely reaction pathways for the synthesis and modification of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole, such as predicting the outcomes of nucleophilic substitution at the chloromethyl group. mdpi.commdpi.com

Molecular Docking Studies with this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It has been widely applied to benzoxazole derivatives to explore their potential as therapeutic agents. biotech-asia.org These studies aim to understand how these molecules might interact with biological targets and to guide the design of more potent inhibitors. biotech-asia.orgnih.gov

For example, dichloro-substituted benzoxazole derivatives have been docked into the active site of GlcN-6-P synthase, a target for antibacterial agents. researchgate.net In another study, novel 4-chloro-1,3-benzoxazole derivatives were evaluated as potential anticancer agents by docking them against a specific cancer-related receptor. biotech-asia.org Similarly, 2-(aryloxymethyl) benzoxazole derivatives were docked with the lipid transfer protein sec14p from S. cerevisiae to rationalize their observed antifungal activity. nih.govnih.govresearchgate.net

A primary goal of molecular docking is to analyze the binding mode and identify the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

Docking studies on various benzoxazole analogues have successfully predicted their binding patterns. In studies of benzoxazole derivatives as PARP-2 inhibitors for breast cancer, docking helped to visualize how the compounds fit into the enzyme's active site. nih.gov For 4-chloro-1,3-benzoxazole derivatives, docking was used to understand their binding affinity with the active sites of target receptors, providing a qualitative explanation for their biological activity. biotech-asia.org The presence of the chlorine atom on the benzoxazole ring is particularly significant, as it can participate in halogen bonding, a type of interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov

Table 2: Summary of Molecular Docking Studies on Benzoxazole Analogues

| Compound/Derivative Series | Protein Target | Purpose of Study | Source |

| 5,7-Dichloro-1,3-benzoxazole-2-thiol derivatives | GlcN-6-P synthase | Prediction of antibacterial mechanism | researchgate.net |

| 2-(Aryloxymethyl) benzoxazole derivatives | Lipid transfer protein sec14p (S. cerevisiae) | Verification of antifungal activity | nih.govnih.gov |

| 4-(5-chlorobenzoxazol-2-yl)aniline derivatives | PARP-2 | Design of anti-breast cancer agents | nih.gov |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazides | Anticancer receptor 2A91 | Elucidation of anticancer activity | biotech-asia.org |

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) between the ligand and the receptor. These scores are used to rank different compounds or different binding poses of the same compound. A lower docking score generally indicates a more favorable binding interaction.

These predicted affinities are often correlated with experimentally determined biological activities, such as IC₅₀ values. For instance, a study on novel benzimidazole (B57391) derivatives found a clear relationship between the docking affinity and the experimentally observed anti-inflammatory activity. researchgate.net Similarly, for a series of 2-(aryloxymethyl) benzoxazole derivatives, compounds with better antifungal IC₅₀ values also showed favorable docking results. nih.govnih.gov While scoring functions are approximations, they are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. biotech-asia.orgnih.gov

Molecular Dynamics (MD) Simulations of this compound Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.

MD simulations are often performed on the most promising ligand-protein complexes identified through docking. nih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the complex is stable. nih.gov

For halogenated compounds like this compound, specialized co-solvent MD simulations can be used to specifically probe and model halogen-protein interactions. nih.gov Studies on related benzimidazole derivatives have used MD simulations to confirm the stability of the ligand-protein complex, analyze ligand properties within the binding pocket, and map the persistent protein-ligand contacts over time, offering a more complete picture of the binding event. nih.gov

Conformational Dynamics and Stability of Benzoxazole Complexes

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Computational studies, particularly using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of benzoxazole derivatives.

Research on bis(benzoxazole)-based overcrowded alkenes reveals that the benzoxazole moieties can give rise to multiple stable conformers that interconvert through single-bond rotations. nih.govdiva-portal.orgrug.nl DFT calculations have been used to optimize the geometry of various conformers, identifying the most stable states. diva-portal.orgrug.nl For instance, studies have identified two primary isomers around the central double bond of such complex molecules, analogous to the stable and metastable forms seen in molecular motors. diva-portal.orgrug.nl

Experimental techniques like X-ray crystallography, complemented by DFT calculations, have been used to determine the precise molecular geometry of biologically active benzoxazole derivatives. nih.gov Such studies confirm that calculated bond lengths and angles are remarkably close to experimental values. nih.gov The stability of these crystalline structures is often maintained by a network of intra- and intermolecular hydrogen bonds. nih.gov

Molecular dynamics simulations further elucidate the dynamic behavior of these molecules. For some benzoxazole-based systems, simulations show that different conformers can interconvert rapidly at ambient temperatures, suggesting that the molecule's environment (such as solvent or crystal packing) can significantly influence its preferred orientation. ethz.ch The energy differences between various conformers can be small (e.g., <2 kcal/mol), indicating a relatively flat energy landscape and considerable flexibility. ethz.ch This dynamic nature is crucial for adapting to the binding pockets of diverse biological targets.

Protein-Ligand Interaction Dynamics and Trajectory Analysis

Molecular dynamics (MD) simulations are a powerful tool for observing the dynamic behavior of a ligand once it is bound to its protein target. These simulations provide a detailed, time-resolved view of the stability of the protein-ligand complex and the specific interactions that maintain the binding.

MD simulations, often run for extended periods (e.g., 100-150 ns), are used to assess the stability of benzoxazole derivatives within the active site of a target protein. researchgate.netnih.gov A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand atoms over time from a reference structure. Low RMSD values (e.g., average RMSD of 2.8 Å to 3.0 Å) indicate that the ligand remains stably bound in the active site without significant fluctuations, suggesting a favorable binding pose. researchgate.netnih.gov

Trajectory analysis from MD simulations reveals the persistence of critical interactions, such as hydrogen bonds, hydrophobic interactions, and water bridges, over time. nih.gov For example, in studies of benzimidazole and benzothiazole (B30560) derivatives (structurally related to benzoxazoles) with SARS-CoV-2 proteins, analysis showed that specific amino acid residues consistently formed contacts with the ligand throughout the simulation. nih.gov These sustained interactions are crucial for the stability and affinity of the ligand. nih.govfrontiersin.org The analysis can pinpoint key residues that are essential for stabilizing the inhibitor in the binding pocket. rsc.org

Table 1: Example Data from MD Simulation Analysis of a Benzoxazole Derivative Complex

| Simulation Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Simulation Time | 150 ns | Ensures adequate sampling of conformational space for stability assessment. | researchgate.net |

| Average RMSD of Ligand | ~2.8 Å | Indicates high stability of the ligand in the binding pocket. | researchgate.net |

| Key Interacting Residues | Leu35, Val43, Lys63, Asp191 | Identifies critical amino acids for targeted drug design. | rsc.org |

| Dominant Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | Reveals the primary forces driving ligand binding. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Chlorinated Benzoxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org This approach is vital for understanding which structural features of chlorinated benzoxazoles are crucial for their function and for designing more potent derivatives.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely applied to benzoxazole derivatives. rsc.orgnih.gov These methods generate 3D contour maps that visualize the relationship between molecular properties (like steric bulk, electrostatic potential, and hydrophobicity) and biological activity. rsc.orgresearchgate.net For example, a CoMFA model for benzoxazole derivatives targeting VEGFR-2 might show that bulky, electropositive substituents at a specific position on the benzoxazole ring enhance inhibitory activity, while electronegative groups are favored elsewhere. rsc.orgresearchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target. benthamdirect.com For benzoxazole derivatives, a pharmacophore model might consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions. benthamdirect.com Studies have shown that the nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. researchgate.net The presence of a methylene (B1212753) bridge between the oxazole and a phenyl ring has been found to be less favorable for the antimicrobial activity of some derivatives, a finding confirmed by molecular modeling. benthamdirect.com

Predictive Modeling for Molecular Interactions and Effects

A primary goal of QSAR and pharmacophore modeling is the development of statistically robust models that can predict the activity of novel, unsynthesized compounds. sysrevpharm.org The predictive power of a QSAR model is typically validated using an external test set of compounds that were not used in the model's creation. nih.govnih.gov

Statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred) are used to assess model quality. A high q² (typically > 0.5) indicates good internal predictivity, while a high R²pred value demonstrates the model's ability to accurately predict the activity of external compounds. rsc.orgnih.gov For instance, CoMSIA models developed for benzoxazole derivatives as anticancer agents have shown good predictability with R²pred values as high as 0.6577. rsc.org

These predictive models serve as a powerful screening tool. jddtonline.info By computationally evaluating a virtual library of potential benzoxazole derivatives, researchers can prioritize the synthesis of candidates with the highest predicted potency, saving significant time and resources compared to traditional trial-and-error synthesis and testing. rsc.org

Table 2: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives

| Model Type | Target Cell Line | q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|

| CoMFA | HepG2 | 0.509 | 0.5128 | rsc.orgnih.gov |

| CoMSIA | HepG2 | 0.711 | 0.6198 | rsc.orgnih.gov |

| CoMFA | HCT-116 | 0.574 | 0.5597 | rsc.orgnih.gov |

| CoMSIA | HCT-116 | 0.531 | 0.5804 | rsc.orgnih.gov |

| CoMFA | MCF-7 | 0.568 | 0.5057 | rsc.orgnih.gov |

| CoMSIA | MCF-7 | 0.669 | 0.6577 | rsc.orgnih.gov |

Identification of Key Structural Descriptors for Desired Interactions

Through QSAR and pharmacophore analysis, specific structural descriptors that govern the biological activity of chlorinated benzoxazoles can be identified. These descriptors fall into several categories:

Steric Descriptors: CoMFA contour maps often highlight regions where bulky substituents are either favorable (enhancing activity, possibly through increased van der Waals contacts) or unfavorable (causing steric clashes). rsc.orgresearchgate.net

Electrostatic Descriptors: These maps indicate where electropositive or electronegative potentials are preferred. For example, the presence of a chlorine atom on the benzoxazole ring introduces a specific electrostatic profile that can be crucial for binding affinity. nih.gov The 5-chloro substituent, in particular, has been noted to contribute positively to the anticancer activity of some derivatives. nih.gov

Hydrophobic Descriptors: These identify areas where hydrophobic groups enhance binding, often by interacting with nonpolar pockets in the target protein. benthamdirect.com

Hydrogen Bonding Descriptors: CoMSIA maps can specify locations for optimal hydrogen bond donor and acceptor groups, which are critical for anchoring the ligand in the active site. benthamdirect.comresearchgate.net

The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the placement of electron-withdrawing groups (like chlorine) and electron-releasing groups can significantly modulate their biological effects. researchgate.net

In Silico Mechanistic Studies of Target Interactions

By integrating molecular docking, MD simulations, and QSAR, a comprehensive in silico picture of the mechanism of action for benzoxazole derivatives can be constructed. These studies provide hypotheses about how these compounds exert their effects at a molecular level.

Molecular docking is the first step, predicting the preferred binding orientation of a ligand within the active site of a protein. pnrjournal.comnih.gov This provides a static snapshot of key interactions. For example, docking studies of benzoxazole derivatives into the ATP-binding site of VEGFR-2 have shown that the benzoxazole ring can occupy the hinge region, forming crucial hydrogen bonds, similar to known inhibitors like sorafenib. nih.gov

Following docking, MD simulations are performed to validate the stability of the predicted pose and to observe the dynamic behavior of the complex. rsc.orgresearchgate.net The simulations can reveal how the ligand and protein adapt to each other and confirm the persistence of key interactions. Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can then be used to quantify the strength of the interaction and dissect the contributions of different energy components (e.g., van der Waals, electrostatic, solvation energy). rsc.orgsamipubco.com Studies have shown that steric, electrostatic, and hydrogen bond interactions are often the main driving forces for inhibitor-receptor binding. rsc.org

These computational approaches have been used to propose mechanisms for various biological activities of benzoxazoles, including the inhibition of enzymes like DNA gyrase, cyclooxygenase (COX-2), and protein kinases (e.g., VEGFR-2, mTOR). researchgate.netbenthamdirect.comnih.govnih.gov For instance, the antimicrobial effect of certain benzoxazoles is thought to arise from their structural similarity to nucleic acid bases, allowing them to inhibit nucleic acid synthesis. nih.govjocpr.com

Applications in Chemical Biology and Advanced Materials Research

Molecular and Cellular Mechanisms of Action of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole Derivatives

The biological effects of benzoxazole (B165842) derivatives stem from their ability to interact with and modulate the function of crucial cellular components. These interactions can lead to the inhibition of essential enzymes and the disruption of vital signaling pathways.

Derivatives of benzoxazole have demonstrated a significant capacity to interact with nucleic acids, with DNA intercalation being a primary mode of binding. periodikos.com.brperiodikos.com.br This interaction is characterized by the insertion of the planar benzoxazole structure between the base pairs of the DNA double helix.

Systematic reviews of scientific literature indicate that benzoxazole derivatives consistently exhibit DNA binding behavior. periodikos.com.brperiodikos.com.br The predominant interaction mechanism is intercalation, especially as the concentration of DNA increases. periodikos.com.brperiodikos.com.br This binding is often accompanied by a notable enhancement in the fluorescence emission intensity of the compounds, a property that is highly advantageous for their use as probes. periodikos.com.brperiodikos.com.br For instance, studies on the interaction between benzoxazole derivatives and calf thymus DNA (CT-DNA) have shown changes in the absorption and emission properties of the compounds upon addition of DNA, confirming a binding event. periodikos.com.br While specific data on 6-chloro-substituted acridines, another class of intercalating agents, have shown binding affinities in the range of 2.0 x 10⁻⁵ M, the focus for benzoxazoles remains on their potential as fluorescent probes that light up upon binding. nih.gov

The benzoxazole scaffold is a key component in a variety of enzyme inhibitors, targeting enzymes critical for cell survival, replication, and signaling. The cytotoxic properties of many benzoxazoles are a direct result of this enzyme inhibition. mdpi.com

DNA Gyrase and Topoisomerases DNA topoisomerases are essential enzymes that manage the topological states of DNA during processes like replication and transcription, making them key targets for anticancer agents. tandfonline.comesisresearch.org Benzoxazole derivatives have been identified as potent inhibitors of both type I and type II topoisomerases. tandfonline.comesisresearch.org These compounds can act as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks and ultimately cell death. esisresearch.org DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is another important target for developing new antibacterial agents based on the benzoxazole scaffold. researchgate.net

Several 2,5-disubstituted-benzoxazole derivatives have been shown to inhibit these enzymes. For example, some compounds were found to be more potent inhibitors of eukaryotic DNA topoisomerase I than the reference drug camptothecin. tandfonline.comnih.gov Others showed significant activity against eukaryotic DNA topoisomerase II, with greater potency than the reference drug etoposide. tandfonline.comesisresearch.orgnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 | tandfonline.com, esisresearch.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 | tandfonline.com, esisresearch.org |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 | tandfonline.com, esisresearch.org |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | DNA Topoisomerase II | 71 | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | DNA Topoisomerase I | 104 | researchgate.net |

| 5-amino-2-(p-fluorophenyl)benzoxazole | DNA Topoisomerase I | 132.3 | tandfonline.com, nih.gov |

| 2-(p-chlorobenzyl)benzoxazole | DNA Topoisomerase I | 443.5 | tandfonline.com, nih.gov |